An In-Depth Technical Guide to 2-Chloro-5-methylphenyl isocyanate (CAS 40398-03-6)
An In-Depth Technical Guide to 2-Chloro-5-methylphenyl isocyanate (CAS 40398-03-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, safety and handling, and synthetic applications of 2-Chloro-5-methylphenyl isocyanate. This compound is a valuable reagent in organic synthesis, particularly in the development of novel therapeutic agents. All quantitative data is presented in structured tables for clarity, and a detailed experimental protocol for a key reaction is provided, accompanied by a workflow diagram.
Core Properties and Safety Information
2-Chloro-5-methylphenyl isocyanate is a reactive organic compound that serves as a versatile building block in medicinal chemistry and material science. Its isocyanate functional group readily reacts with nucleophiles such as amines, alcohols, and water, making it a key component in the synthesis of ureas, carbamates, and other derivatives.
Physicochemical Properties
The fundamental physical and chemical characteristics of 2-Chloro-5-methylphenyl isocyanate are summarized in the table below. These properties are essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 40398-03-6 | [1][2] |
| Molecular Formula | C₈H₆ClNO | |
| Molecular Weight | 167.59 g/mol | |
| Appearance | Clear colorless to pale yellow liquid | [3] |
| Boiling Point | 231.5 ± 20.0 °C at 760 Torr (calculated) | |
| Melting Point | 39 °C | [4] |
| Density | 1.17 ± 0.1 g/cm³ at 20 °C (calculated) | |
| Flash Point | 83.6 ± 11.0 °C (calculated) | |
| Solubility | Very slightly soluble in water (0.3 g/L at 25 °C, calculated) | |
| Refractive Index | 1.5545-1.5595 at 20 °C | [3] |
Safety and Handling
Due to its reactivity, 2-Chloro-5-methylphenyl isocyanate must be handled with appropriate safety precautions. The compound is classified as an acute toxicant and a respiratory sensitizer. Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn. Work should be conducted in a well-ventilated fume hood.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement(s) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P501 |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | P261, P271, P304+P340, P312 |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Respiratory Sensitization (Category 1) | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | P261, P284, P304+P340, P342+P311, P501 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as water, alcohols, and strong bases.[5] The container should be kept tightly closed.[5]
Synthetic Applications and Experimental Protocols
The primary utility of 2-Chloro-5-methylphenyl isocyanate in drug discovery and development lies in its ability to form urea linkages. Diaryl ureas are a prominent structural motif in a variety of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The reaction of an isocyanate with an amine is a robust and high-yielding method for the synthesis of these compounds.
General Experimental Protocol: Synthesis of a Diaryl Urea Derivative
The following is a representative protocol for the synthesis of a diaryl urea, adapted from a general procedure for the preparation of sorafenib analogs.[1] This reaction illustrates the coupling of 2-Chloro-5-methylphenyl isocyanate with a generic aromatic amine.
Materials:
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2-Chloro-5-methylphenyl isocyanate
-
Aromatic amine (e.g., 4-amino-N-methyl-2-pyridinecarboxamide)
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Anhydrous acetone
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Round-bottom flask
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Magnetic stirrer and stir bar
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Standard laboratory glassware for filtration and washing
Procedure:
-
In a clean, dry round-bottom flask, dissolve the aromatic amine (1.0 equivalent) in anhydrous acetone to a concentration of approximately 0.2 M.
-
To this stirred solution, add a solution of 2-Chloro-5-methylphenyl isocyanate (1.0 equivalent) in anhydrous acetone dropwise at room temperature.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 3-4 hours), the diaryl urea product will often precipitate from the solution.[1]
-
Collect the solid product by filtration.
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Wash the filtered solid with a small amount of cold acetone to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
Characterization:
The structure and purity of the synthesized diaryl urea can be confirmed by standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
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Mass Spectrometry: To determine the molecular weight.
-
Melting Point: As an indicator of purity.
-
Infrared (IR) Spectroscopy: To confirm the presence of the urea functional group (C=O stretch typically around 1640-1690 cm⁻¹ and N-H stretches around 3300-3500 cm⁻¹).
Visualizing the Synthetic Workflow
The synthesis of a diaryl urea from 2-Chloro-5-methylphenyl isocyanate can be represented by the following workflow diagram.
Caption: Workflow for the synthesis of a diaryl urea.
This guide provides essential information for the safe and effective use of 2-Chloro-5-methylphenyl isocyanate in a research and development setting. Its utility as a precursor to biologically active molecules, particularly kinase inhibitors, underscores its importance in modern medicinal chemistry.
